

Check Availability & Pricing

## GW583340 Dihydrochloride: A Technical Guide to a Dual EGFR/ErbB2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | GW583340 dihydrochloride |           |
| Cat. No.:            | B1237106                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GW583340 dihydrochloride, more commonly known as Lapatinib, is a potent, orally active small-molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2).[1] By targeting these two key receptors, GW583340 disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. This dual inhibitory action makes it a significant agent in the treatment of certain types of cancer, particularly HER2-positive breast cancer.[1] This technical guide provides an in-depth overview of GW583340, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

### **Mechanism of Action**

GW583340 is an ATP-competitive inhibitor, binding to the intracellular ATP-binding site of the EGFR and ErbB2 tyrosine kinases.[2] This reversible binding prevents the autophosphorylation and subsequent activation of the receptors, which are triggered by the binding of growth factors like EGF. The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] These pathways, when constitutively activated, drive tumor cell proliferation, survival, and differentiation.[3][4]



## **Signaling Pathway Inhibition**

The diagram below illustrates the points of inhibition of GW583340 in the EGFR/ErbB2 signaling cascade.





Click to download full resolution via product page

Figure 1: GW583340 Inhibition of EGFR/ErbB2 Signaling Pathways.



## **Quantitative Biological Data**

The potency and selectivity of GW583340 have been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Ki).

Table 1: In Vitro Kinase Inhibitory Activity of GW583340

| Target       | IC50 (nM) | Ki (nM) | Assay Type             |
|--------------|-----------|---------|------------------------|
| EGFR (ErbB1) | 10.8      | 3       | Cell-free kinase assay |
| ErbB2 (HER2) | 9.2       | 13      | Cell-free kinase assay |
| ErbB4 (HER4) | 367       | -       | Cell-free kinase assay |

Data compiled from multiple sources.[2][5]

## Table 2: Cellular Antiproliferative Activity of GW583340 (Lapatinib)



| Cell Line  | Cancer Type        | EGFR/ErbB2 Status       | IC50 (μM)   |
|------------|--------------------|-------------------------|-------------|
| BT474      | Breast Cancer      | ErbB2<br>Overexpressing | 0.036       |
| SKBR3      | Breast Cancer      | ErbB2<br>Overexpressing | 0.080       |
| UACC-812   | Breast Cancer      | ErbB2<br>Overexpressing | 0.010       |
| HCC1954    | Breast Cancer      | ErbB2 Overexpressing    | 0.4166      |
| EFM192A    | Breast Cancer      | ErbB2<br>Overexpressing | 0.193       |
| MDA-MB-453 | Breast Cancer      | ErbB2 Amplified         | 6.08        |
| MDA-MB-231 | Breast Cancer      | EGFR Expressing         | 7.46 - 18.6 |
| USPC1      | Endometrial Cancer | ErbB2<br>Overexpressing | 0.052       |
| AN3CA      | Endometrial Cancer | Low ErbB2/EGFR          | 6.099       |

Data compiled from multiple sources.[2][3][6]

# Experimental Protocols In Vitro Kinase Assay (Luminescence-based)

This protocol is designed to measure the inhibitory activity of GW583340 against purified EGFR and ErbB2 kinases.

#### Materials:

- Purified recombinant EGFR and ErbB2 enzymes
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP



- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- GW583340 dihydrochloride
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well white microplates
- Microplate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare a serial dilution of GW583340 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Kinase Reaction:
  - Add 5 μL of the diluted GW583340 or vehicle control to the wells of a 96-well plate.
  - Add 10 μL of a master mix containing the kinase (EGFR or ErbB2) and substrate to each well.
  - $\circ$  Initiate the reaction by adding 10 µL of ATP solution to all wells.
  - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
  - Add 25 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
  - Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a microplate reader.







• Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GW583340 Dihydrochloride: A Technical Guide to a Dual EGFR/ErbB2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237106#gw583340-dihydrochloride-as-a-dual-egfr-erbb2-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com